3-Butoxy-1-propanol
CAS No.: 63716-40-5
Cat. No.: VC13337823
Molecular Formula: C7H16O2
Molecular Weight: 132.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63716-40-5 |
---|---|
Molecular Formula | C7H16O2 |
Molecular Weight | 132.20 g/mol |
IUPAC Name | 3-butoxypropan-1-ol |
Standard InChI | InChI=1S/C7H16O2/c1-2-3-6-9-7-4-5-8/h8H,2-7H2,1H3 |
Standard InChI Key | NTKBNCABAMQDIG-UHFFFAOYSA-N |
SMILES | CCCCOCCCO |
Canonical SMILES | CCCCOCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Butoxy-1-propanol features a linear carbon chain with a hydroxyl group (-OH) at the first carbon and a butoxy group (-O-C₄H₉) at the third carbon (Fig. 1). This amphiphilic structure, confirmed by SMILES notation (CCCCOCCCO) and InChIKey (NTKBNCABAMQDIG-UHFFFAOYSA-N) , facilitates solubility in both polar and nonpolar media. The molecule’s 24 bonds include 8 non-hydrogen bonds, 6 rotatable bonds, and an aliphatic ether , contributing to its flexibility and reactivity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 132.20 g/mol |
Density (25°C) | 0.893 g/cm³ |
Boiling Point | 170.1°C |
Melting Point | -100°C |
Flash Point | 58.9°C (closed cup) |
Vapor Pressure (25°C) | 0.0472 mmHg |
LogP | 1.185 |
Solubility in Water | 6 g/100 mL (moderate) |
Thermodynamic Behavior
Studies on binary mixtures of 3-butoxy-1-propanol with amines (e.g., diethylamine, triethylamine) reveal strong intermolecular interactions, evidenced by excess molar volume () and deviation in isentropic compressibility () . These interactions, analyzed via Redlich–Kister polynomials and Prigogine–Flory–Patterson theory, underscore its role in modifying solution thermodynamics, particularly in solvent systems requiring controlled polarity .
Synthesis and Industrial Production
Catalytic Hydrogenolysis
A prominent method involves the hydrogenolysis of cyclic acetals or ketals using palladium catalysts. This green chemistry approach minimizes waste and leverages renewable feedstocks, achieving yields exceeding 80% under optimized conditions . For instance, reacting propylene oxide with butanol in the presence of potassium carbonate and potassium iodide in methyl isobutyl ketone yields 3-butoxy-1-propanol at 75–81% efficiency .
Alternative Routes
Patented processes describe the use of fluorinated catalysts (e.g., BF₃·ether) to synthesize related glycol ethers, though these methods face challenges such as prolonged reaction times and polymer byproducts . Recent advances focus on phase-transfer catalysis and microwave-assisted reactions to enhance selectivity and reduce energy consumption .
Sector | Use Case |
---|---|
Paints & Coatings | Coalescing agent for latex |
Agriculture | Coupling agent in herbicides |
Electronics | Solvent for resin formulation |
Pharmaceuticals | Intermediate in drug synthesis |
Biological Activity and Toxicological Profile
Acute and Chronic Toxicity
Animal studies indicate dose-dependent effects:
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Dermal Exposure: Rabbits exposed to 1000 mg/kg exhibited significant skin irritation .
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Inhalation Risks: Rats exposed to 1200 ppm (6480 mg/m³) showed elevated liver enzymes and hepatocellular adenomas, suggesting hepatotoxicity .
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Neurotoxicity: Prolonged exposure in mice correlated with central nervous system depression, manifesting as lethargy and motor impairment.
Metabolism and Excretion
Radiolabeling studies in rodents demonstrate rapid metabolism, with >90% of metabolites excreted in urine and feces within 72 hours . The primary metabolic pathway involves oxidation of the butoxy chain, yielding carboxylic acids and glucuronide conjugates .
Table 3: Toxicity Data
Endpoint | Species | Result |
---|---|---|
LD50 (Oral) | Rat | 2,000 mg/kg (Category 4) |
Skin Irritation | Rabbit | Moderate (Category 2) |
Eye Irritation | Rabbit | Severe (Category 2A) |
Carcinogenicity | Mouse | Increased liver tumors |
Recent Research and Innovations
Advanced Material Science
In nanotechnology, the compound facilitates the dispersion of carbon nanotubes and graphene oxides in polymer matrices, enhancing composite mechanical properties . Spectroscopic studies (¹H-NMR) further elucidate its role in stabilizing colloidal systems .
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